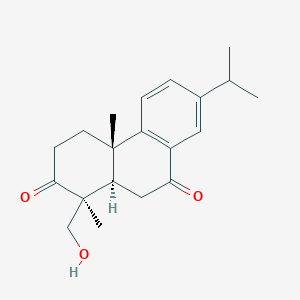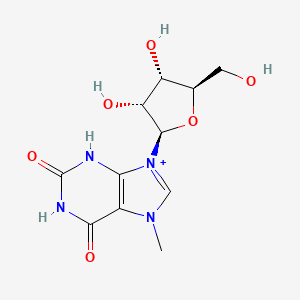
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-7-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methylxanthosine is a member of xanthosines.
Scientific Research Applications
Synthesis of Benzimidazole Nucleosides
Synthesis of benzimidazole nucleoside analogues, including compounds structurally related to the queried chemical, has been explored. These nucleosides demonstrate a range of pharmaceutical and biochemical properties like antiviral, antitumor, and immunosuppressive activities. They also hold potential in understanding nucleic acid structure, function, and stability, and could be used to investigate enzyme binding site parameters (Yadava & Yadav, 2008).
Arsenic-Containing Cyclic Ethers
Research includes the synthesis of arsenic-containing cyclic ethers that are structurally similar to the queried compound. These ethers serve as model compounds for a new group of unidentified arsenolipids found in unicellular algae and sediments, highlighting their significance in environmental and biological studies (Guttenberger et al., 2016).
Asymmetric Synthesis of Polyketide Spiroketals
The asymmetric synthesis of C15 polyketide spiroketals, related to the queried compound, has been explored. These spiroketals have been assessed for their cytotoxicity against various cancer cell lines, indicating their potential in cancer research and therapy (Meilert et al., 2004).
Novel Antioxidant Agents
The development of novel antioxidant agents combining ascorbic acid and alpha-tocopherol pharmacophores, closely related to the queried compound, has been investigated. These agents have shown potential in preventing free radical damage and could be significant in therapeutic applications for oxidative stress-related diseases (Manfredini et al., 2000).
Pharmacokinetics Study
Studies on the pharmacokinetics of IMM-H007, a compound similar to the queried chemical, and its major metabolites in hamster blood were conducted. This research is crucial for understanding the drug's behavior in the body and its potential therapeutic applications (Jia et al., 2016).
Adenosine Receptor Studies
Research on compounds similar to the queried chemical has been conducted to understand their role as adenosine receptor agonists and antagonists. These studies are significant in developing treatments for inflammatory conditions and other disorders related to adenosine receptors (Bevan et al., 2007).
Development of Inflammatory Bowel Disease Treatment
Polar adenosine A2A receptor agonists, structurally related to the queried compound, have been designed for the treatment of inflammatory bowel disease. These agonists, combined with A2B antagonists, may offer a new therapeutic approach for this condition (El-Tayeb et al., 2011).
properties
Product Name |
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-7-ium |
|---|---|
Molecular Formula |
C11H15N4O6+ |
Molecular Weight |
299.26 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3H-purin-9-ium-2,6-dione |
InChI |
InChI=1S/C11H14N4O6/c1-14-3-15(8-5(14)9(19)13-11(20)12-8)10-7(18)6(17)4(2-16)21-10/h3-4,6-7,10,16-18H,2H2,1H3,(H-,12,13,19,20)/p+1/t4-,6-,7-,10-/m1/s1 |
InChI Key |
SYPRQIWERSQQNL-KQYNXXCUSA-O |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CN1C=[N+](C2=C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



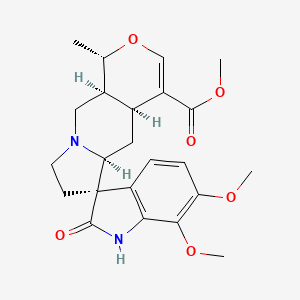
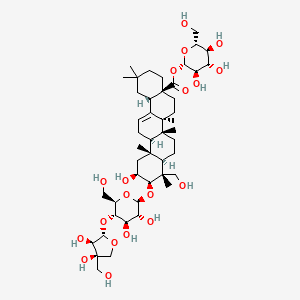
![(1S,9S,12R,14S)-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol](/img/structure/B1261899.png)
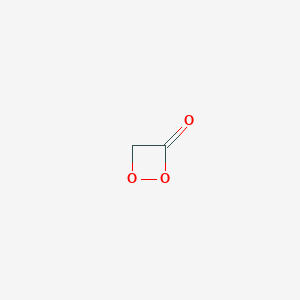

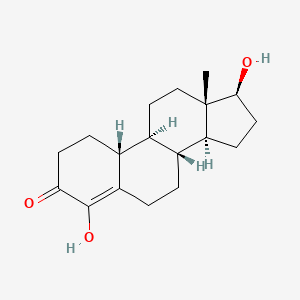

![4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1261906.png)
![13-Benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one](/img/structure/B1261907.png)


![(1S,2R,10Z,16S,23Z,27R)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene](/img/structure/B1261913.png)

